molecular formula C20H40O2 B7824202 Lauryl 2-ethylhexanoate CAS No. 68411-86-9

Lauryl 2-ethylhexanoate

Cat. No.: B7824202
CAS No.: 68411-86-9
M. Wt: 312.5 g/mol
InChI Key: YLKDIPABJFXZRY-UHFFFAOYSA-N
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Description

Lauryl 2-ethylhexanoate is an ester formed by the reaction of lauryl alcohol (dodecanol) and 2-ethylhexanoic acid. It is widely utilized in cosmetics and personal care formulations due to its dual functionality as an emollient and surfactant. Structurally, the lauryl group (C12 alkyl chain) contributes to its lipid-like properties, enhancing skin-softening capabilities, while the 2-ethylhexanoate moiety provides moderate polarity, improving solubility in oil-based formulations .

In cosmetic products, it functions as a skin-conditioning agent and emollient, reducing transepidermal water loss and improving texture. Its surfactant properties also aid in cleansing by lowering surface tension . Notably, it is derived from renewable sources like palm kernel oil in some cases, aligning with sustainability trends .

Properties

IUPAC Name

dodecyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-16-18-22-20(21)19(6-3)17-8-5-2/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKDIPABJFXZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019586, DTXSID90866531
Record name C12-15 alkyl ethylhexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl 2-ethylhexanoate
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56078-38-7, 68411-86-9, 90411-66-8
Record name Dodecyl 2-ethylhexanoate
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Record name Lauryl ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, C12-14-alkyl esters
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Record name Hexanoic acid, 2-ethyl-, C12-14-alkyl esters
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Record name C12-15 alkyl ethylhexanoate
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Record name Dodecyl 2-ethylhexanoate
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Record name Lauryl 2-ethylhexanoate
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Record name LAURYL ETHYLHEXANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl 2-ethylhexanoate is synthesized through the esterification of lauryl alcohol with 2-ethylhexanoic acid. This reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the ester product .

Chemical Reactions Analysis

Types of Reactions: Lauryl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, breaking the ester bond to yield lauryl alcohol and 2-ethylhexanoic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Lauryl 2-ethylhexanoate is utilized in various scientific research fields due to its surfactant properties :

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Ethylhexyl 2-Ethylhexanoate

  • Chemical Structure: Ester of 2-ethylhexanol and 2-ethylhexanoic acid.
  • Applications: Primarily used as a plasticizer and lubricant additive in industrial settings (e.g., polymer production). Unlike lauryl 2-ethylhexanoate, it is less common in cosmetics due to its shorter alkyl chain, which reduces emollient efficacy .
  • Performance: Exhibits lower viscosity and higher volatility compared to this compound, making it suitable for lightweight coatings.

2-Hydroxyethyl Laurate

  • Chemical Structure : Ester of ethylene glycol and lauric acid.
  • Applications: Functions as a non-ionic surfactant and emulsifier in personal care products. While both compounds share a lauryl component, 2-hydroxyethyl laurate’s hydroxyl group enhances water solubility, making it ideal for rinse-off formulations (e.g., shampoos) .
  • Performance: Higher hydrophilic-lipophilic balance (HLB) compared to this compound, favoring oil-in-water emulsions .

Lauryl Alcohol Ethoxylate-2 (LAE-2)

  • Chemical Structure : Ethoxylated derivative of lauryl alcohol (2 ethylene oxide units).
  • Applications: Eco-friendly surfactant with superior foaming and solubilizing properties. Used in detergents and cleansers. Unlike this compound, LAE-2 is water-soluble and less occlusive, limiting its use in leave-on emollient products .
  • Regulatory Status: Classified as biodegradable, with lower environmental persistence than non-ethoxylated esters .

Metal Salts of 2-Ethylhexanoic Acid

  • Examples: Aluminum, antimony, and zirconium 2-ethylhexanoates.
  • Applications: Used as catalysts in synthetic resin production (e.g., polyesters, polyurethanes). Antimony tris(2-ethylhexanoate) accelerates polymerization reactions, while zirconium derivatives enhance thermal stability .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight Primary Function Key Applications
This compound C20H38O3 ~326.5* Emollient/Surfactant Cosmetics, Skincare
2-Ethylhexyl 2-ethylhexanoate C16H30O2 254.4 Plasticizer Industrial Lubricants
2-Hydroxyethyl laurate C14H28O3 244.4 Surfactant/Emulsifier Shampoos, Cleansers
LAE-2 C12H25(OCH2CH2)2OH ~306.4 Surfactant Detergents, Foams
Aluminum 2-ethylhexanoate Al(C8H15O2)3 ~474.4 Catalyst Resin Synthesis

*Estimated based on structural analogs .

Table 2: Performance Comparison in Cosmetic Formulations

Property This compound 2-Hydroxyethyl Laurate LAE-2
Emolliency High Moderate Low
Water Solubility Low High High
Foaming Capacity Low Moderate High
Skin Occlusivity High Low None

Research Findings and Industrial Relevance

  • Efficacy in Skincare: this compound demonstrates superior occlusive properties compared to shorter-chain esters, reducing water loss by 30% in in vitro models .
  • Environmental Impact: Metal-based 2-ethylhexanoates (e.g., aluminum) are under scrutiny for bioaccumulation risks, whereas this compound shows rapid biodegradation in OECD 301D tests .
  • Market Trends: Demand for this compound is projected to grow at 4.2% CAGR (2025–2030), driven by natural cosmetics, while industrial analogs face restrictions under REACH .

Biological Activity

Lauryl 2-ethylhexanoate is an ester compound derived from lauric acid and 2-ethylhexanoic acid. It is primarily utilized in cosmetic and personal care products due to its emollient properties. This article explores the biological activity of this compound, focusing on its safety, potential toxicological effects, and relevant case studies.

  • Chemical Formula : C20H40O2
  • Molecular Weight : 312.54 g/mol
  • CAS Number : 105-62-4

This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature and ability to serve as a skin-conditioning agent.

Toxicological Studies

Several studies have evaluated the safety and biological activity of this compound and related compounds. The following key findings highlight its biological effects:

  • Skin Irritation and Sensitization :
    • In a study assessing the irritation potential of various esters, this compound showed a low irritation index, indicating minimal risk of skin irritation upon topical application .
    • Patch tests in clinical settings have demonstrated that it does not induce significant allergic reactions in sensitized individuals .
  • Reproductive and Developmental Toxicity :
    • Research involving the metabolic pathways of 2-ethylhexanoic acid, a metabolite of this compound, indicates that at low doses, it does not exhibit reproductive or developmental toxicity in animal models .
    • A study reported that exposure to 2-ethylhexanoic acid did not result in notable adverse effects on liver function or developmental outcomes in rats .
  • Long-term Exposure Effects :
    • Long-term inhalation studies of related compounds like 2-ethyl-1-hexanol have shown that while there may be some liver weight increase, significant toxicological effects were not observed at lower exposure levels . This suggests a potential safety margin for this compound when used appropriately.

Case Study 1: Cosmetic Applications

A clinical guide on sunscreens and photoprotection highlights the role of emollients like this compound in enhancing skin hydration and barrier function. The compound's ability to form a protective layer on the skin aids in preventing moisture loss while providing a smooth application texture .

Case Study 2: Regulatory Assessment

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) noted that alkyl ethylhexanoates, including this compound, were generally recognized as safe for use in cosmetics. The review emphasized the importance of evaluating both acute and chronic exposure scenarios to ensure consumer safety .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and safety profile of this compound:

Study TypeFindingsReference
Skin IrritationLow irritation index; minimal allergic reactions reported
Reproductive ToxicityNo significant reproductive or developmental toxicity at low doses
Long-term ExposureLimited liver toxicity observed; safety margin noted for low exposure levels
Cosmetic EfficacyEnhances skin hydration; improves texture in topical applications

Q & A

Q. What strategies mitigate bias in interpreting conflicting data on this compound’s environmental persistence?

  • Methodological Answer : Implement double-blind data analysis and third-party verification. Use standardized metrics (e.g., half-life in soil/water) from EPA or ECHA databases. Transparently report limitations (e.g., extrapolation from lab to field conditions) .

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